molecular formula C29H43Br4O5- B14321854 2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate CAS No. 111043-73-3

2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate

Cat. No.: B14321854
CAS No.: 111043-73-3
M. Wt: 791.3 g/mol
InChI Key: PXEHLINHGJVVNZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate is a complex organic compound characterized by its multiple bromine atoms and a long hydrocarbon chain. This compound is notable for its unique structure, which includes a benzoate ester and a secondary alcohol group. It has a total of 82 atoms, including 44 hydrogen atoms, 29 carbon atoms, 5 oxygen atoms, and 4 bromine atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate typically involves multiple steps, starting with the bromination of a benzoic acid derivative. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The hydroxylation of the hydrocarbon chain is achieved through the use of oxidizing agents such as potassium permanganate or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process. Solvent extraction and recrystallization are common purification methods employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate involves its interaction with cellular components. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoic acid
  • 2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzamide

Uniqueness

2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate is unique due to its combination of bromine atoms and a long hydrocarbon chain, which imparts distinct chemical and physical properties. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

111043-73-3

Molecular Formula

C29H43Br4O5-

Molecular Weight

791.3 g/mol

IUPAC Name

2,3,4,5-tetrabromo-6-(2-hydroxyhenicosan-4-yloxycarbonyl)benzoate

InChI

InChI=1S/C29H44Br4O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(19-20(2)34)38-29(37)23-22(28(35)36)24(30)26(32)27(33)25(23)31/h20-21,34H,3-19H2,1-2H3,(H,35,36)/p-1

InChI Key

PXEHLINHGJVVNZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(CC(C)O)OC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.